molecular formula C17H17BrClNOS B5978567 2-[(3-bromophenyl)methylsulfanyl]-N-[2-(4-chlorophenyl)ethyl]acetamide

2-[(3-bromophenyl)methylsulfanyl]-N-[2-(4-chlorophenyl)ethyl]acetamide

Cat. No.: B5978567
M. Wt: 398.7 g/mol
InChI Key: BNBZZPXRYHXXFB-UHFFFAOYSA-N
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Description

2-[(3-bromophenyl)methylsulfanyl]-N-[2-(4-chlorophenyl)ethyl]acetamide is an organic compound that features a bromophenyl group, a chlorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromophenyl)methylsulfanyl]-N-[2-(4-chlorophenyl)ethyl]acetamide typically involves multiple steps:

    Formation of the bromophenylmethylsulfanyl intermediate: This can be achieved by reacting 3-bromobenzyl chloride with sodium sulfide in an appropriate solvent such as dimethylformamide (DMF).

    Acetamide formation: The intermediate is then reacted with 2-(4-chlorophenyl)ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with various nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a catalyst like copper(I) iodide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-[(3-bromophenyl)methylsulfanyl]-N-[2-(4-chlorophenyl)ethyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The bromophenyl and chlorophenyl groups could facilitate binding to hydrophobic pockets, while the acetamide moiety could form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-bromophenyl)methylsulfanyl]-N-[2-(4-fluorophenyl)ethyl]acetamide
  • 2-[(3-chlorophenyl)methylsulfanyl]-N-[2-(4-chlorophenyl)ethyl]acetamide
  • 2-[(3-bromophenyl)methylsulfanyl]-N-[2-(4-methylphenyl)ethyl]acetamide

Uniqueness

2-[(3-bromophenyl)methylsulfanyl]-N-[2-(4-chlorophenyl)ethyl]acetamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and binding properties. The combination of these halogens with the sulfanyl and acetamide groups provides a distinct chemical profile that can be exploited in various applications.

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-N-[2-(4-chlorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClNOS/c18-15-3-1-2-14(10-15)11-22-12-17(21)20-9-8-13-4-6-16(19)7-5-13/h1-7,10H,8-9,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBZZPXRYHXXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSCC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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